
Antitubercular agent-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitubercular agent-21 is a novel compound developed for the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in combating drug-resistant strains of tuberculosis, making it a significant advancement in the field of antitubercular therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-21 involves multiple steps, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These reactions are carried out under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using microwave irradiation and one-pot multicomponent reactions. These methods are efficient and cost-effective, allowing for the mass production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Antitubercular agent-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antitubercular activity .
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, ethanol, and various substituted hydrazine hydrates. The reactions are typically carried out at room temperature or under mild heating conditions .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced efficacy against Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
Antitubercular agent-21 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel compounds with potential antitubercular activity.
Biology: Studied for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Investigated for its potential as a treatment for drug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Wirkmechanismus
Antitubercular agent-21 works by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, making it highly effective against drug-resistant strains .
Vergleich Mit ähnlichen Verbindungen
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Moxifloxacin
Uniqueness: Antitubercular agent-21 stands out due to its ability to combat multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action and high efficacy make it a valuable addition to the arsenal of antitubercular drugs .
Eigenschaften
Molekularformel |
C15H22N6OS |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-[(Z)-[amino-(4-pyrrolidin-1-ylpyridin-2-yl)methylidene]amino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C15H22N6OS/c16-14(18-19-15(23)21-7-9-22-10-8-21)13-11-12(3-4-17-13)20-5-1-2-6-20/h3-4,11H,1-2,5-10H2,(H2,16,18)(H,19,23) |
InChI-Schlüssel |
OOLGZGWLDJHHPK-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCN(C1)C2=CC(=NC=C2)/C(=N/NC(=S)N3CCOCC3)/N |
Kanonische SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=NNC(=S)N3CCOCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



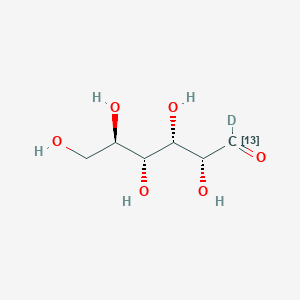
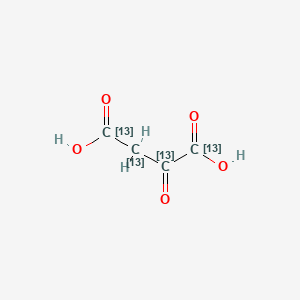


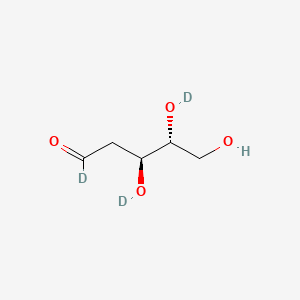


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
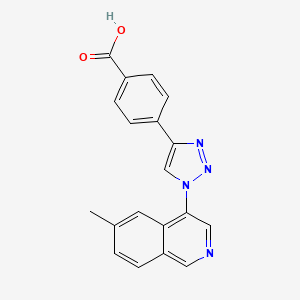
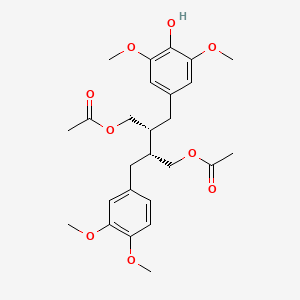

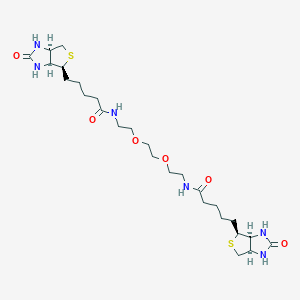
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
